molecular formula C13H15BrN4O2 B1667867 Brodimoprim CAS No. 56518-41-3

Brodimoprim

货号: B1667867
CAS 编号: 56518-41-3
分子量: 339.19 g/mol
InChI 键: BFCRRLMMHNLSCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

溴代莫匹罗星是三甲氧苄胺的结构衍生物,其中三甲氧苄胺的 4-甲氧基被溴原子取代。 它是一种细菌二氢叶酸还原酶的选择性抑制剂,因此是一种有效的抗菌剂 .

准备方法

溴代莫匹罗星的合成涉及多个步骤:

化学反应分析

Hydroxylamine Treatment

Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate undergoes hydroxylamine treatment in polyphosphoric acid (PPA) to form the hydroxamide intermediate .

Sandmeyer Reaction

Methyl 4-amino-3,5-dimethoxybenzoate is converted to methyl 4-bromo-3,5-dimethoxybenzoate via bromination using a Sandmeyer reaction. This introduces the critical bromine atom .

Saponification and Halogenation

  • Saponification : The ester group of methyl 4-bromo-3,5-dimethoxybenzoate is hydrolyzed to 4-bromo-3,5-dimethoxybenzoic acid .

  • Halogenation : Treatment with thionyl chloride converts the carboxylic acid to 4-bromo-3,5-dimethoxybenzoyl chloride .

Rosenmund Reduction

The benzoyl chloride undergoes Rosenmund reduction to yield 4-bromo-3,5-dimethoxybenzaldehyde. Alternative methods like DIBAL reduction can directly convert esters to aldehydes .

Knoevenagel Condensation

The aldehyde reacts with 3-methoxypropionitrile in a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate .

Cyclocondensation

Final cyclocondensation with guanidine produces the 2,4-diaminopyrimidine core of this compound .

Reactivity in Solution

This compound’s reactivity is pH-dependent due to its protonation state, which affects its hydrophobicity and membrane interactions .

Partition Coefficient (log P)

pHlog P (this compound)log P (Trimethoprim)
3.01.200.85
7.42.101.50
9.02.101.50

At pH >7, this compound remains unprotonated, increasing its lipophilicity (log P = 2.10) compared to trimethoprim (log P = 1.50) .

Chemical Reactions and Reagents

This compound participates in several reactions, influenced by its bromine and pyrimidine moieties:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Products : Oxidized derivatives, including pyrimidine N-oxides.

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Products : Reduced intermediates, such as amine derivatives.

Substitution

  • Nucleophilic Substitution : The bromine atom undergoes nucleophilic displacement with reagents like sodium methoxide (NaOCH₃).

  • Electrophilic Substitution : The dimethoxybenzene ring participates in electrophilic reactions under acidic conditions.

Membrane Interactions and Permeation

Differential scanning calorimetry (DSC) studies reveal this compound’s interaction with dipalmitoylphosphatidylcholine (DPPC) membranes:

Thermotropic Parameters

pHΔH (J/g)Tₘ (°C)ΔT₁/₂ (°C)
3.031.237.93.9
7.450.641.92.1

At low pH, this compound interacts with phospholipid headgroups, reducing membrane cooperativity (ΔT₁/₂ = 3.9°C) .

Permeation Kinetics

  • Diffusion Rate Constants :

    • Neutral Form (pH 7.4) : 0.25 h⁻¹

    • Protonated Form (pH 3.5) : 0.08 h⁻¹

Protonation at acidic pH decreases permeation due to reduced lipophilicity .

Industrial Production

Large-scale synthesis optimizes reaction conditions for cost and efficiency:

  • Automated Reactors : Ensure precise temperature and pH control during Knoevenagel condensation.

  • Purification : Chromatography and crystallization achieve >98% purity.

This compound’s chemical profile is defined by its synthesis pathway, pH-dependent reactivity, and membrane interactions. Its bromine substitution enhances lipophilicity and alters reaction pathways compared to trimethoprim, making it a subject of ongoing research in antibacterial drug development .

科学研究应用

Clinical Efficacy in Respiratory Infections

Brodimoprim has demonstrated significant effectiveness in treating upper and lower respiratory tract infections. It has been evaluated through several clinical trials and meta-analyses, particularly focusing on its use against acute bacterial sinusitis and acute otitis media.

Meta-Analyses Overview

A comprehensive review included data from randomized controlled trials comparing this compound with standard antibiotics such as amoxicillin, cefalexin, and erythromycin. Key findings include:

  • Acute Otitis Media : this compound showed superior efficacy compared to erythromycin and ampicillin, with an odds ratio of 4.20 (95% CI: 2.26, 7.80) against ampicillin, indicating a strong clinical advantage .
  • Acute Sinusitis : In adult patients, this compound was significantly more effective than amoxicillin (OR 3.20, 95% CI: 1.20, 8.55) but equivalent in efficacy to roxithromycin .

Tolerability

This compound was associated with a lower incidence of side effects compared to cotrimoxazole and erythromycin, making it a better-tolerated option for patients . The overall tolerability profile was comparable to other antibiotics, suggesting it can be safely used in diverse patient populations.

Pediatric Applications

This compound has also been studied in pediatric populations for treating infections such as acute otitis media. A study involving 170 children showed that 141 patients experienced clinical recovery following treatment with this compound, highlighting its effectiveness in younger patients .

Comparative Effectiveness

In controlled trials against other antibiotics for lower respiratory tract infections, this compound displayed prompt reductions in symptoms such as fever and dyspnea when compared to cotrimoxazole and erythromycin. The average duration for resolution of symptoms was similar across treatments (approximately eight days), but this compound had a significantly lower side effect profile .

Summary of Findings

Application AreaComparison AntibioticsKey Findings
Acute Otitis MediaAmoxicillin, Erythromycin, AmpicillinSuperior efficacy over erythromycin and ampicillin
Acute SinusitisAmoxicillin, RoxithromycinSignificant efficacy compared to amoxicillin
Pediatric InfectionsVarious antibioticsHigh clinical recovery rate (141 out of 170 patients)
Lower Respiratory InfectionsCotrimoxazole, ErythromycinLower side effects; similar resolution time

作用机制

溴代莫匹罗星通过选择性抑制细菌二氢叶酸还原酶发挥作用,二氢叶酸还原酶是合成四氢叶酸的关键酶。四氢叶酸对于核酸和蛋白质的生成至关重要。 通过抑制这种酶,溴代莫匹罗星会破坏细菌的 DNA 合成,从而导致细菌细胞死亡 .

相似化合物的比较

溴代莫匹罗星与其他类似化合物(如三甲氧苄胺)进行比较:

溴代莫匹罗星独特的结构(溴取代)赋予其独特的特性,在某些抗菌应用中具有优势。

生物活性

Brodimoprim is a dihydrofolate reductase inhibitor that has garnered attention for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical settings, and impact on immune cell function.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its clinical use. A study involving healthy volunteers assessed the pharmacokinetics of this compound after single and multiple doses. Key findings include:

  • Single Dose Administration : After administration of 150, 400, and 600 mg, the maximum plasma concentrations (Cmax) were observed at around 4 hours post-dose:
    • 150 mg: Cmax = 1.5 mg/L
    • 400 mg: Cmax = 3.3 mg/L
    • 600 mg: Cmax = 6.2 mg/L
  • Area Under Curve (AUC) values were proportional to the dose:
    • 150 mg: AUC = 73 mg·h/L
    • 400 mg: AUC = 156 mg·h/L
    • 600 mg: AUC = 290 mg·h/L
  • Elimination Half-life : The half-life ranged from 32 to 35 hours, allowing for once-daily dosing .

Efficacy in Clinical Trials

Clinical studies have demonstrated this compound's efficacy in treating various bacterial infections. The following table summarizes response rates for different conditions:

Infection TypeResponse Rate (%)
Upper Respiratory Tract Infections85-100
Lower Respiratory Tract Infections84-92
Bacterial Gastroenteritis97-100
Typhoid Fever95-100

These results indicate that this compound is comparable to standard antibiotics such as ampicillin and erythromycin in terms of therapeutic efficacy .

Immune Cell Interaction

Research has also focused on how this compound interacts with human immune cells, particularly polymorphonuclear neutrophils (PMNs). Key findings include:

  • Uptake into PMNs : this compound was found to accumulate in PMNs more effectively than trimethoprim, with a concentration ratio (C/E) of approximately 74.43 compared to trimethoprim's 20.97 after a 30-minute incubation at a concentration of 7.5 µg/mL .
  • Impact on Phagocytosis : Importantly, this compound did not impair phagocytosis or the bactericidal activity of PMNs, nor did it affect oxidative burst activity .
  • Mechanism of Action : The uptake mechanism is suggested to involve passive transmembrane diffusion due to its higher liposolubility compared to trimethoprim .

Case Studies

Several case studies have illustrated this compound's effectiveness in clinical settings:

  • Case Study in Respiratory Infections : A patient with chronic obstructive pulmonary disease (COPD) experienced significant symptom relief when treated with this compound compared to traditional antibiotics.
  • Bacterial Gastroenteritis Treatment : In a cohort study, patients treated with this compound showed rapid resolution of symptoms and improved recovery times compared to those receiving other antibiotics.

Safety Profile

The safety profile of this compound has been evaluated across numerous clinical trials. Adverse events were reported in approximately 12.7% of patients treated with this compound, with nausea, vomiting, and skin reactions being the most common side effects. Notably, the incidence of adverse events was similar to those associated with other antibiotics, indicating a favorable safety profile for this compound .

属性

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRRLMMHNLSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205070
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56518-41-3
Record name Brodimoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brodimoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brodimoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brodimoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRODIMOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Brodimoprim
Reactant of Route 2
Reactant of Route 2
Brodimoprim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Brodimoprim
Reactant of Route 4
Brodimoprim
Reactant of Route 5
Reactant of Route 5
Brodimoprim
Reactant of Route 6
Reactant of Route 6
Brodimoprim

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。